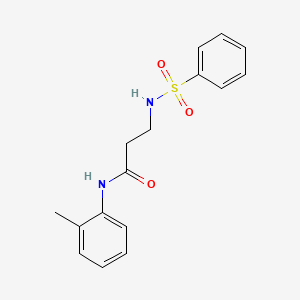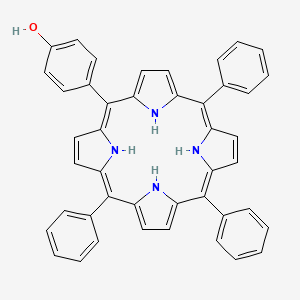
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is an achiral porphyrin derivative . It is also known as 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine . It appears as a purple solid .
Synthesis Analysis
The synthesis of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine can be achieved through different methods. One method involves the use of meso-(substituted phenyl) dipyrromethanes, which are prepared in yields of 75-92% . Another method involves the use of a binary mixed aldehyde and pyrrole condensation . The dipyrromethane approach is advantageous for porphyrins substituted by –OCH3 and -F groups .
Molecular Structure Analysis
The molecular structure of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine has been studied using various spectroscopic techniques. For instance, FTIR, XPS, Raman spectroscopy, and SEM have been used to characterize the hybrid material . Theoretical calculations indicate that close proximity and π–π-stacking of the porphyrin molecule with the GO sheet is possible only for the non-covalent functionalization .
Chemical Reactions Analysis
The chemical reactions involving 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine have been studied. For example, it has been used in the oxidative electropolymerization from its solutions in ethanol by cyclic voltammetry . The greatest increase in the film mass is observed for a fresh electrode surface .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine have been analyzed. For instance, the deposited polyporphyrin film has a smooth surface . Using the Mott−Schottky approach, it was established that the films have hole conductivity (i.e., they are a p-type semiconductor) .
Scientific Research Applications
Optical Sensing
This compound has been used to create a highly specific and sensitive mercury ion (Hg2+) optical sensor (optode). The sensor is based on nanocomposites made from this porphyrin and graphene oxide nanosheets .
Electrochemical Synthesis
Researchers have described the synthesis and properties of poly-5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin prepared by electrochemical deposition. This process allows for altering the optoelectronic properties of a polyporphyrin film electrochemically .
Future Directions
The future directions of research on 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine could involve its use in various applications. For instance, porphyrins with antioxidant phenol groups in meso positions have been studied for their protective effects on free radical-induced damage of biological substances . Additionally, porphyrin-based materials could be used in photodynamic/photothermal therapy .
Mechanism of Action
Target of Action
The primary target of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is mercury ions (Hg2+) . The compound has a high specificity and sensitivity towards these ions, making it an effective optical sensor .
Mode of Action
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine interacts with its target by forming a Hg2+ –ionophore complex . This interaction changes the UV-vis absorbance of the sensor, indicating the presence of mercury ions .
Biochemical Pathways
It’s known that the compound has antioxidant properties , suggesting it may interact with pathways involving reactive oxygen species.
Pharmacokinetics
Its solubility in organic solvents like chloroform and dimethyl sulfoxide suggests it could have good bioavailability.
Result of Action
The primary result of the action of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is the detection of mercury ions . The compound’s interaction with mercury ions changes the UV-vis absorbance of the sensor, providing a measurable signal .
Action Environment
The action of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing parameters such as pH and the concentration of the compound and graphene oxide nanosheets in the prepared nanocomposite .
properties
IUPAC Name |
4-[(5Z,9Z,15Z,19Z)-10,15,20-triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45-49H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQKPOBKJUMRX-DETAFOJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=C(C=C8)O)C9=CC=CC=C9)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C/3\C=C/C(=C(/C4=CC=C(N4)/C(=C\5/C=C/C(=C(/C6=CC=C2N6)\C7=CC=CC=C7)/N5)/C8=CC=C(C=C8)O)\C9=CC=CC=C9)/N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)
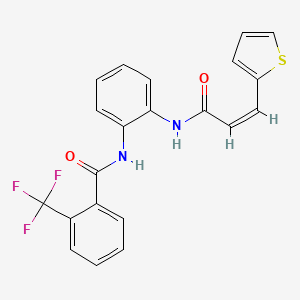


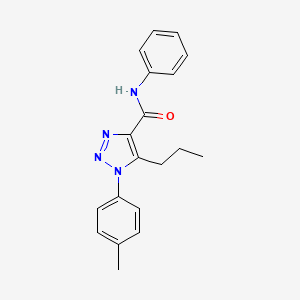
![(E)-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2981257.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)
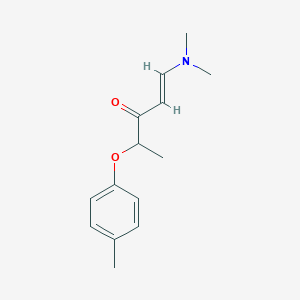

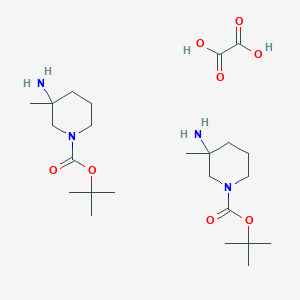
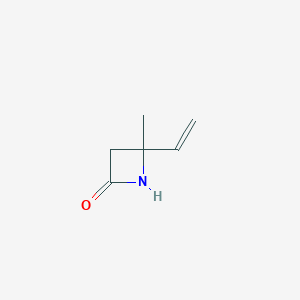
![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)
![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)
